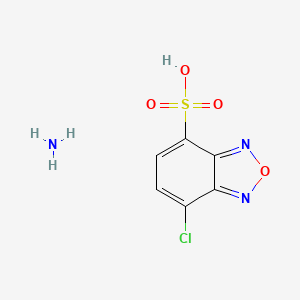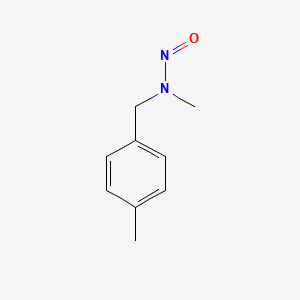
氯嘧磺隆
描述
Chlorimuron, commonly known as chlorimuron-ethyl, is a member of the sulfonylurea family of herbicides. It is widely used in agriculture, particularly in soybean fields, for its effectiveness in controlling broadleaf weeds. Chlorimuron-ethyl is known for its low application rates, high herbicidal activity, good crop selectivity, and low mammalian toxicity .
科学研究应用
Chlorimuron-ethyl has a wide range of scientific research applications:
作用机制
Target of Action
Chlorimuron-ethyl is a post-emergence, foliar applied herbicide . It is primarily targeted towards broadleaf weeds in crops like soybeans and peanuts .
Mode of Action
The mode of action of Chlorimuron involves its interaction with the targeted weeds. It is absorbed by the plant and then transported throughout the plant’s system, inhibiting the growth of the weeds . The specific interactions between Chlorimuron and its targets are still under investigation .
Biochemical Pathways
Chlorimuron-ethyl can be effectively degraded by microbes . In a study, the Chenggangzhangella methanolivorans strain CHL1, a Methylocystaceae strain with the ability to degrade sulfonylurea herbicides, was found to degrade Chlorimuron-ethyl . Using a metabolomics method, eight intermediate degradation products were identified, and three pathways, including a novel pyrimidine-ring-opening pathway, were found to be involved in Chlorimuron-ethyl degradation .
Pharmacokinetics
The pharmacokinetics of Chlorimuron involve its absorption, distribution, metabolism, and excretion (ADME) properties. Chlorimuron has a high aqueous solubility, is non-volatile, and based on its chemical properties, is mobile and can be expected to leach to groundwater .
Result of Action
The result of Chlorimuron’s action is the effective control of broadleaf weeds in crops like soybeans and peanuts . Uncontrolled application of chlorimuron-ethyl can cause serious environmental problems .
Action Environment
The action of Chlorimuron is influenced by environmental factors. For instance, the degradation of Chlorimuron by microbes can be affected by factors such as substrate concentration, pH, inoculum concentration, and temperature . Additionally, the concentration of Chlorimuron can also impact its degradation rates .
准备方法
Synthetic Routes and Reaction Conditions
Chlorimuron-ethyl is synthesized through a multi-step process. The key steps involve the formation of the sulfonylurea linkage and the introduction of the pyrimidine ring. The synthesis typically starts with the reaction of 4-chloro-6-methoxypyrimidine with an appropriate amine to form the corresponding sulfonamide. This intermediate is then reacted with a chloroformate to yield the final product, chlorimuron-ethyl .
Industrial Production Methods
Industrial production of chlorimuron-ethyl involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing high-performance liquid chromatography (HPLC) for quality control .
化学反应分析
Types of Reactions
Chlorimuron-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly susceptible to hydrolysis under acidic and basic conditions, leading to the formation of its corresponding sulfonamide and carboxylic acid derivatives .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include 2-amino-4-chloro-6-methoxypyrimidine, ethyl 2-sulfamoyl benzoate, and 2-sulfamoyl benzoic acid .
相似化合物的比较
Chlorimuron-ethyl is unique among sulfonylurea herbicides due to its high selectivity and low application rates. Similar compounds include:
Metsulfuron-methyl: Another sulfonylurea herbicide with similar properties but different selectivity.
Nicosulfuron: Used for controlling grasses and broadleaf weeds in maize.
Rimsulfuron: Known for its effectiveness in controlling a wide range of weeds in various crops
Chlorimuron-ethyl stands out due to its specific application in soybean fields and its relatively low environmental impact compared to other herbicides .
属性
IUPAC Name |
2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O6S/c1-24-10-6-9(14)15-12(16-10)17-13(21)18-25(22,23)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,15,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXZHMCCFLRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244020 | |
| Record name | Chlorimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99283-00-8 | |
| Record name | Chlorimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorimuron [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5PMS64MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of chlorimuron-ethyl?
A1: Chlorimuron-ethyl is a sulfonylurea herbicide that inhibits the enzyme acetolactate synthase (ALS) [, , , ]. This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants [, , ].
Q2: How does ALS inhibition affect susceptible plants?
A2: Blocking ALS leads to a shortage of essential amino acids, ultimately disrupting protein synthesis and halting plant growth [, , ]. This results in stunted growth, chlorosis, and eventual death of susceptible weeds [, ].
Q3: What is the molecular formula and weight of chlorimuron-ethyl?
A3: The molecular formula of chlorimuron-ethyl is C15H15ClN4O6S, and its molecular weight is 414.84 g/mol.
Q4: Is there any spectroscopic data available for chlorimuron-ethyl?
A4: While specific spectroscopic data isn't detailed in the provided research, techniques like LC/MS (Liquid Chromatography/Mass Spectrometry) are frequently employed to identify chlorimuron-ethyl and its metabolites in various matrices [, , , , ].
Q5: How does temperature affect the persistence of chlorimuron-ethyl in soil?
A5: Temperature significantly influences the degradation rate of chlorimuron-ethyl in soil. Higher temperatures generally lead to faster breakdown [, ].
Q6: Does tillage influence the persistence of chlorimuron-ethyl?
A6: Research suggests that tillage may have a variable impact on chlorimuron-ethyl persistence, depending on factors like soil moisture and temperature. In some studies, minimal differences were observed between tillage systems [].
Q7: Does Chlorimuron-ethyl exhibit catalytic properties?
A7: Chlorimuron-ethyl is a herbicide, not a catalyst. Its primary mode of action is the inhibition of a specific enzyme, not the catalysis of chemical reactions.
Q8: Have any QSAR models been developed for chlorimuron-ethyl or related sulfonylureas?
A8: While the provided research doesn't explicitly mention QSAR models for chlorimuron-ethyl, these models are commonly used in pesticide development. Such models could be used to predict the activity and properties of new sulfonylurea herbicides based on their structures.
Q9: How stable is chlorimuron-ethyl in different environmental conditions?
A10: Chlorimuron-ethyl can persist in soil for varying periods, influenced by factors like temperature, moisture, pH, and microbial activity [, , ]. Light exposure can also contribute to its degradation [, ].
Q10: What are the SHE regulations concerning chlorimuron-ethyl?
A10: The provided scientific papers primarily focus on the biological and chemical properties of chlorimuron-ethyl. Specific SHE regulations and safety guidelines should be obtained from relevant regulatory bodies and product labels.
Q11: How is chlorimuron-ethyl absorbed and translocated within plants?
A13: Chlorimuron-ethyl is primarily absorbed through the foliage and translocated within the plant's vascular system [, , ]. The rate and extent of absorption and translocation vary depending on the plant species, growth stage, and environmental conditions [, ].
Q12: What are the primary metabolic pathways of chlorimuron-ethyl in plants?
A14: Several metabolic pathways contribute to chlorimuron-ethyl degradation in plants, including hydroxylation in the pyrimidine ring, glucoside conjugation, and glutathione conjugation []. The rate of metabolism varies considerably among plant species, influencing their sensitivity to the herbicide [, , , ].
Q13: How is the efficacy of chlorimuron-ethyl evaluated in laboratory settings?
A15: Laboratory experiments often employ techniques like thin-layer chromatography to assess the degradation rate of chlorimuron-ethyl in plant extracts []. Additionally, bioassays using susceptible plant species are common to evaluate the herbicidal activity of chlorimuron-ethyl under controlled conditions [, ].
Q14: What are the mechanisms behind chlorimuron-ethyl resistance in weeds?
A14: Resistance to chlorimuron-ethyl can arise from various mechanisms, including:
- Target-site resistance: Mutations in the ALS enzyme can reduce its sensitivity to chlorimuron-ethyl, rendering the herbicide less effective [, ].
- Metabolic resistance: Enhanced herbicide metabolism in resistant plants can lead to faster detoxification and reduced herbicide efficacy [, ].
- Reduced uptake or translocation: Some resistant plants might limit the absorption or movement of chlorimuron-ethyl, decreasing its concentration at the target site [].
Q15: Is there cross-resistance between chlorimuron-ethyl and other herbicides?
A17: Yes, cross-resistance has been observed between chlorimuron-ethyl and other ALS-inhibiting herbicides [, , ]. This means that weeds resistant to one ALS inhibitor might also exhibit resistance to others, posing challenges for weed management strategies.
Q16: What is the toxicity profile of chlorimuron-ethyl?
A16: The provided research primarily focuses on the efficacy and environmental fate of chlorimuron-ethyl. Information regarding toxicity, safety, and potential adverse effects should be sourced from relevant safety data sheets, regulatory guidelines, and product labels.
Q17: How does chlorimuron-ethyl impact soil microorganisms?
A24: Research indicates that chlorimuron-ethyl can affect soil microbial populations and activity. Studies have shown both stimulatory and inhibitory effects on various microbial groups, depending on the concentration and exposure time [, , , ].
Q18: What factors influence the degradation of chlorimuron-ethyl in the environment?
A18: Multiple factors contribute to the breakdown of chlorimuron-ethyl in the environment:
- Microbial degradation: Microorganisms play a crucial role in breaking down chlorimuron-ethyl in soil [, , , , , ].
- Photodegradation: Light exposure can contribute to the breakdown of chlorimuron-ethyl [, ].
- Chemical hydrolysis: Chlorimuron-ethyl can undergo hydrolysis in soil and water, leading to the formation of breakdown products [].
- Soil properties: Soil characteristics like pH, organic matter content, and temperature affect the persistence of chlorimuron-ethyl [, ].
Q19: What are some alternatives to using chlorimuron-ethyl for weed control?
A19: Alternative weed management strategies and herbicides can be employed depending on the specific weed spectrum and crop:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


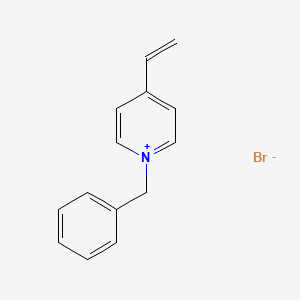

![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)

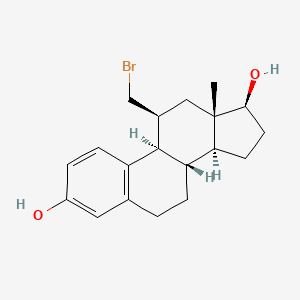
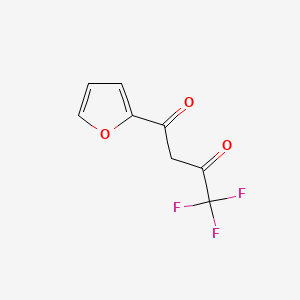
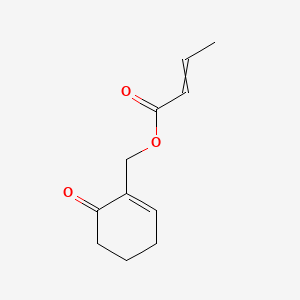
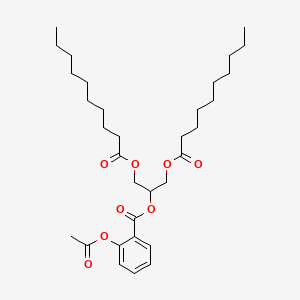
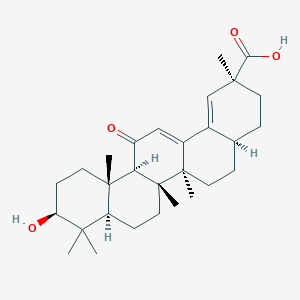

![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)

